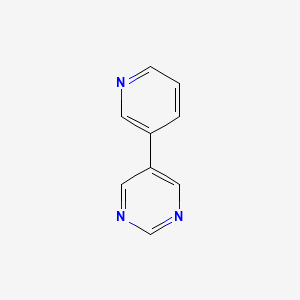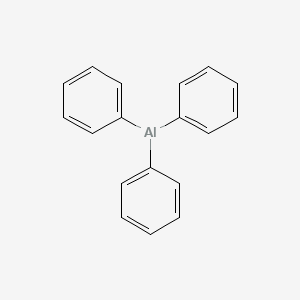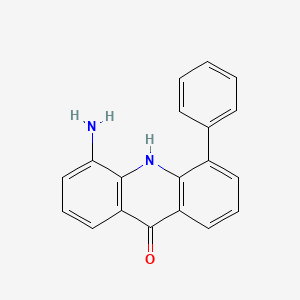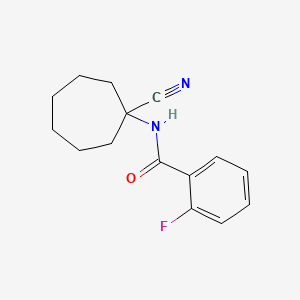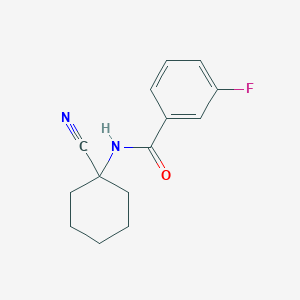
2-Formylnikotinsäure
Übersicht
Beschreibung
2-Formylnicotinic acid is an organic compound with the molecular formula C7H5NO3 It is a derivative of nicotinic acid, where the carboxyl group is substituted with a formyl group at the 2-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Biochemical Pathways
These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
Pharmacokinetics is a fundamental concept in pharmacology that elucidates how the body interacts with pharmaceutical substances and how these substances influence the body’s response .
Biochemische Analyse
Biochemical Properties
2-Formylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s role in electron transfer and energy metabolism. The nature of these interactions often involves the binding of 2-Formylnicotinic acid to the active sites of these enzymes, facilitating the transfer of electrons and the subsequent production of energy .
Cellular Effects
2-Formylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These effects can lead to changes in gene expression profiles and metabolic fluxes within the cell. Additionally, 2-Formylnicotinic acid has been shown to impact cellular respiration by enhancing the efficiency of the electron transport chain .
Molecular Mechanism
At the molecular level, 2-Formylnicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit certain dehydrogenases, leading to changes in metabolic pathways. Additionally, 2-Formylnicotinic acid can activate transcription factors that regulate gene expression, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylnicotinic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylnicotinic acid remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to 2-Formylnicotinic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Formylnicotinic acid in animal models are dose-dependent. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
2-Formylnicotinic acid is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis and degradation. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are crucial for the synthesis of NAD. These interactions can influence metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Formylnicotinic acid is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters that facilitate the uptake and distribution of the compound. The localization and accumulation of 2-Formylnicotinic acid within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of 2-Formylnicotinic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism. These localization mechanisms are essential for the compound’s activity and overall impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Formylnicotinic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Another method involves the chlorination of the N-oxide of nicotinic acid, followed by substitution of the hydroxyl group with a formyl group .
Industrial Production Methods: In industrial settings, the production of 2-formylnicotinic acid typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 2-formylnicotinic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nicotinic acid.
Reduction: 2-Hydroxymethylnicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid:
2-Hydroxymethylnicotinic acid:
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid with distinct reactivity and uses in organic synthesis.
Uniqueness: 2-Formylnicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its structural similarity to nicotinic acid allows it to participate in similar biochemical pathways, potentially offering therapeutic benefits.
Eigenschaften
IUPAC Name |
2-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEORIGYINRASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596903 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-67-2 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B1628533.png)

![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)
![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)
![3,5-Dichloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628541.png)

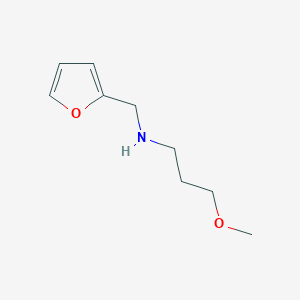
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)
